molecular formula C17H16F3N B11750836 N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline CAS No. 853350-19-3

N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline

Cat. No.: B11750836
CAS No.: 853350-19-3
M. Wt: 291.31 g/mol
InChI Key: WWBLNBKDFOPUOZ-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-Ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is a Schiff base formed via the condensation of 4-ethylacetophenone and 2-(trifluoromethyl)aniline. The (E)-configuration of the imine bond (C=N) is stabilized by conjugation and steric factors. This compound belongs to a class of aromatic imines characterized by electron-withdrawing substituents (e.g., trifluoromethyl groups) and arylidene moieties, which influence its electronic properties, stability, and reactivity.

Properties

CAS No.

853350-19-3

Molecular Formula

C17H16F3N

Molecular Weight

291.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine

InChI

InChI=1S/C17H16F3N/c1-3-13-8-10-14(11-9-13)12(2)21-16-7-5-4-6-15(16)17(18,19)20/h4-11H,3H2,1-2H3

InChI Key

WWBLNBKDFOPUOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline typically involves the condensation of 4-ethylbenzaldehyde with 2-(trifluoromethyl)aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several Schiff bases and trifluoromethyl-substituted aniline derivatives. Key analogues include:

Compound Name Substituents on Arylidene Substituents on Aniline Key Features Reference
N-[(E)-1-(4-Ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline (Target) 4-Ethylphenyl 2-(Trifluoromethyl) E-configuration; trifluoromethyl enhances electron deficiency
(E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine (N₂TPM) 5-Nitrothiophene 2-(Trifluoromethyl) Thiophene ring; nitro group increases reactivity
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline 5-Methylthiophene 3-(Trifluoromethyl) Thiophene substituent; meta-CF₃
N-(1-(p-Tolyl)ethylidene)aniline (I12) p-Tolyl None Methyl substituent; simpler structure
N-(1-(4-Fluorophenyl)ethylidene)-4-methoxyaniline (1e) 4-Fluorophenyl 4-Methoxy Electron-donating methoxy group; fluoro
Trifluralin (TFL) 4-(Trifluoromethyl) 2,6-Dinitro; N,N-dipropyl Herbicide; dinitroaniline backbone

Electronic and Steric Effects

  • Electron-Withdrawing Groups :

    • The 2-(trifluoromethyl) group on the aniline ring increases electron deficiency, stabilizing the imine bond and altering redox behavior compared to methoxy-substituted analogues (e.g., 1e ).
    • Nitro groups (e.g., in N₂TPM ) further polarize the molecule, enhancing reactivity in electrophilic substitutions.

Research Findings and Gaps

  • Key Findings :

    • The trifluoromethyl group is a critical modulator of electronic properties in Schiff bases .
    • Substituents on the arylidene moiety (e.g., thiophene vs. phenyl) significantly impact solubility and crystallinity .
  • Unanswered Questions: No data exist on the target compound’s catalytic or biological activity. Comparative studies on the E/Z isomerization kinetics of similar Schiff bases are lacking.

Biological Activity

N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and an ethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C17H16F3N
  • Molecular Weight : 291.31 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's biological activity and pharmacokinetics.

Understanding the biological activity of this compound requires a focus on its interaction with various biological targets. Research suggests that this compound may exhibit:

  • Antitumor Activity : Initial studies indicate potential cytotoxic effects against cancer cell lines, with mechanisms possibly involving apoptosis induction and disruption of cellular signaling pathways.
  • Binding Affinity : Molecular docking studies could elucidate its binding interactions with specific proteins, providing insights into its therapeutic potential.

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityIC50 (µg/mL)Mechanism
This compoundAntitumorTBDApoptosis induction
Analog A (e.g., N-[1-(4-fluorophenyl)ethylidene]-2-(trifluoromethyl)aniline)Moderate cytotoxicityTBDCell cycle arrest
Analog B (e.g., 2-(trifluoromethyl)-N-[1-(4-methoxyphenyl)ethylidene]aniline)High cytotoxicityTBDReactive oxygen species generation

Case Studies

Research has identified several case studies that highlight the potential applications of this compound:

  • Anticancer Properties :
    • A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxic effects comparable to standard chemotherapeutics. The specific pathways involved in apoptosis were investigated using flow cytometry and Western blot analysis.
  • Molecular Docking Studies :
    • Computational studies have shown that this compound binds effectively to target proteins involved in cancer progression, indicating a potential mechanism for its antitumor activity.
  • Comparative Analyses :
    • Comparative studies with structurally similar compounds have provided insights into how variations in substituents affect biological activity. For instance, analogs with different halogen substitutions showed varied potency against specific cancer types.

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